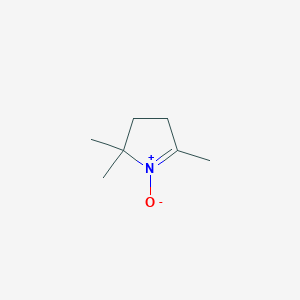
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is a chemical compound known for its unique structure and properties. It is a cell-permeable hydrophilic spin trap agent, which means it can react with free radicals to form stable adducts. This property makes it valuable in various scientific research applications, particularly in the detection and study of free radicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the oxidation of 2,2,5-trimethyl-3,4-dihydropyrrole. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form more stable oxidized products.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Participates in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of more stable oxidized derivatives, while reduction can revert the compound to its parent form.
科学的研究の応用
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used as a spin trap agent in electron paramagnetic resonance (EPR) spectroscopy to detect and study free radicals.
Biology: Helps in studying oxidative stress and its effects on biological systems by trapping reactive oxygen species (ROS).
Medicine: Investigated for its potential neuroprotective effects by reducing oxidative damage in neuronal cells.
Industry: Used in the development of antioxidants and other protective agents in various industrial applications.
作用機序
The mechanism of action of 2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to react with free radicals, forming stable adducts. This reaction prevents the free radicals from causing further damage to biological molecules such as DNA, proteins, and lipids. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and stabilization.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: Another spin trap agent with similar properties but different structural features.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide: Shares similar radical trapping capabilities but differs in its molecular structure.
Uniqueness
2,2,5-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific structural configuration, which provides it with distinct reactivity and stability compared to other spin trap agents. Its ability to form stable adducts with a wide range of free radicals makes it particularly valuable in various research applications.
特性
CAS番号 |
4567-18-4 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
2,2,5-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-5-7(2,3)8(6)9/h4-5H2,1-3H3 |
InChIキー |
QGNOEKXMUHRRJA-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
正規SMILES |
CC1=[N+](C(CC1)(C)C)[O-] |
同義語 |
2,5,5-trimethyl-1-pyrroline N-oxide M3PO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















